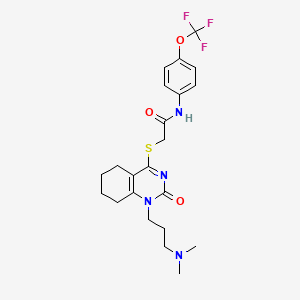

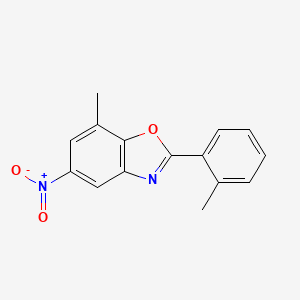

![molecular formula C24H18FN3O B2737316 8-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-43-2](/img/structure/B2737316.png)

8-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

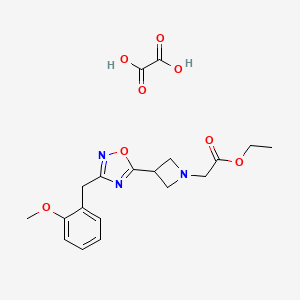

The molecular structure of 8-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been elucidated using single-crystal X-ray diffraction. It crystallizes in the orthorhombic crystal system, with specific unit cell parameters . The compound’s vibrational frequencies have been calculated using DFT (B3LYP) methods, showing good agreement with experimental data.

Physical And Chemical Properties Analysis

科学的研究の応用

Photophysical and Electrochemical Properties

Studies have highlighted the significant impact of fluorine substitution on the photophysical and electrochemical properties of pyrazoloquinoline derivatives. Introduction of fluorine atoms into the pyrazoloquinoline molecule modifies its properties, including fluorescence quantum efficiency, and absorption band position, and tunes the molecule's basicity due to the electron-withdrawing effect of fluorine. This modification leads to increased resistance of the fluorine derivatives to proton donors, preserving high fluorescence yield under certain conditions, which is crucial for applications in fluorescence-based sensors and markers in biochemical research (Szlachcic & Uchacz, 2018).

Supramolecular Aggregation

The structural modification of pyrazoloquinoline derivatives also influences the dimensionality of supramolecular aggregation, which is essential in materials science for creating organized structures at the molecular level. Molecules of certain pyrazoloquinoline derivatives are linked into cyclic centrosymmetric dimers or sheets through hydrogen bonds, impacting the construction of complex three-dimensional framework structures. This property is vital for developing new materials with specific optical or electrical characteristics, applicable in nanotechnology and material sciences (Portilla et al., 2005).

Fluorophores and Sensing Applications

The inclusion of fluorophores based on pyrazoloquinoline structures has proven to be beneficial in biochemistry and medicine for studying various biological systems, including DNA. These derivatives serve as efficient fluorophores, promising for applications as potential antioxidants, radioprotectors, and in designing fluorescence-based sensors for detecting biological and chemical substances. The search for new compounds with enhanced sensitivity and selectivity remains a critical area of research, with quinoline derivatives playing a pivotal role (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial and Antitubercular Activities

Research into pyrazoloquinoline derivatives has also uncovered their potential in antimicrobial and antitubercular applications. Novel quinoline-pyrazole hybrids have shown significant activity against Mycobacterium tuberculosis and other pathogenic bacterial strains, highlighting the molecular hybridization approach as a promising strategy for developing new antibacterial agents. These findings are particularly relevant in addressing the challenge of increasing bacterial resistance, offering a foundation for further drug development in the fight against tuberculosis and other bacterial infections (Nayak et al., 2016).

特性

IUPAC Name |

8-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN3O/c1-15-3-5-16(6-4-15)23-21-14-26-22-12-7-17(25)13-20(22)24(21)28(27-23)18-8-10-19(29-2)11-9-18/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQMJEOZHIBYPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

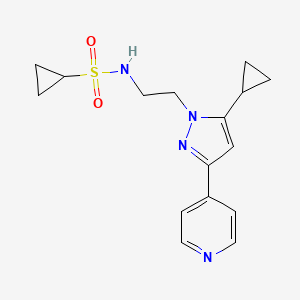

![N-cyclopentyl-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2737234.png)

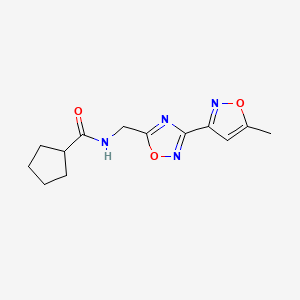

![methyl 3-[(chloroacetyl)amino]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2737247.png)

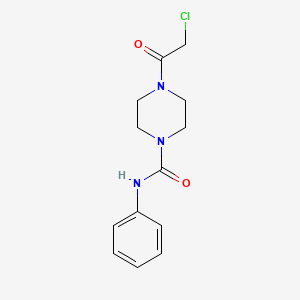

![7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2737249.png)

![(1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone](/img/structure/B2737250.png)

![1-[3-(1,3-Thiazol-2-yl)thiomorpholin-4-yl]prop-2-en-1-one](/img/structure/B2737255.png)